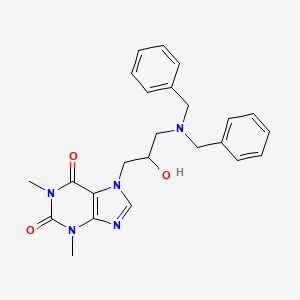
Gold;manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold-manganese compounds are an intriguing class of materials that combine the unique properties of gold and manganese. Gold, known for its excellent conductivity and resistance to corrosion, and manganese, recognized for its catalytic and magnetic properties, create a compound with diverse applications in various fields, including catalysis, electronics, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gold-manganese compounds can be synthesized through various methods. One common approach involves the reaction of potassium permanganate with gold nanoparticles under hydrothermal conditions. This method results in the deposition of manganese oxide on gold nanoparticles . Another method involves the calcination of a composite where gold nanoparticles are embedded in a metal-organic framework, resulting in a manganese-oxide-supported gold catalyst .
Industrial Production Methods: Industrial production of gold-manganese compounds often involves the use of metal-organic frameworks and hydrothermal synthesis. These methods ensure a uniform distribution of gold nanoparticles and strong interactions between gold and manganese, which are beneficial for catalytic activity .
Chemical Reactions Analysis
Types of Reactions: Gold-manganese compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, manganese in the compound can undergo oxidation to form manganese (III) oxide, which acts as a protective layer .
Common Reagents and Conditions: Common reagents used in the reactions of gold-manganese compounds include potassium permanganate and cerium (IV) ammonium nitrate. These reactions often occur under hydrothermal conditions or in the presence of oxidizing agents .
Major Products: The major products formed from these reactions include manganese oxides and gold nanoparticles. These products are often used as catalysts in various chemical processes .
Scientific Research Applications
Gold-manganese compounds have numerous applications in scientific research. In chemistry, they are used as catalysts for oxidation reactions and water splitting . In biology and medicine, manganese-based nanoparticles are explored for their potential in drug delivery and cancer therapy due to their unique magnetic properties . In industry, these compounds are used in the production of high-quality polysilicon for semiconductors and solar energy .
Mechanism of Action
The mechanism of action of gold-manganese compounds involves several molecular targets and pathways. For instance, in catalytic applications, the interaction between gold nanoparticles and manganese oxide facilitates charge transfer and chemical potential changes, enhancing catalytic performance . In biomedical applications, manganese-based nanoparticles exert their effects through oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Gold-manganese compounds are unique due to the combination of properties from both gold and manganese. Similar compounds include manganese oxides and gold nanoparticles, which are used individually in various applications. the combination of these two elements results in enhanced catalytic and magnetic properties, making gold-manganese compounds more effective in certain applications .
List of Similar Compounds:- Manganese oxides
- Gold nanoparticles
- Manganese-based nanomaterials
- Gold-based catalysts
Gold-manganese compounds stand out due to their synergistic properties, making them valuable in advanced scientific and industrial applications.
Properties
CAS No. |
12006-72-3 |
|---|---|
Molecular Formula |
Au5Mn2 |
Molecular Weight |
1094.7089 g/mol |
IUPAC Name |
gold;manganese |
InChI |
InChI=1S/5Au.2Mn |
InChI Key |
OHLVXXNHINXJHO-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Au].[Au].[Au].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


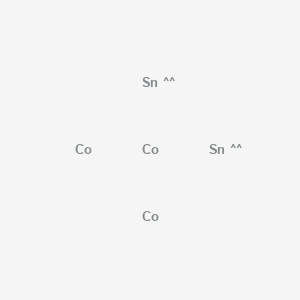
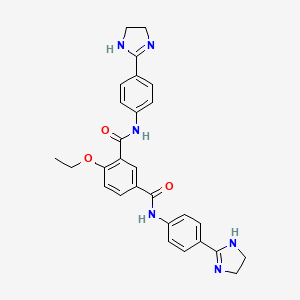
![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)

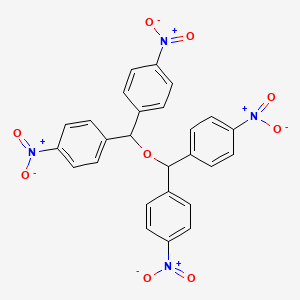
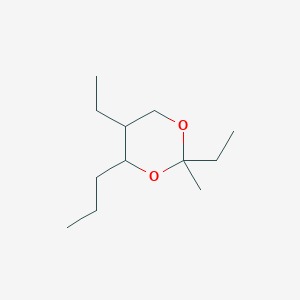
![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)


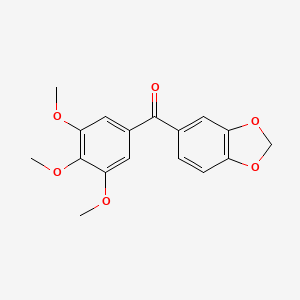
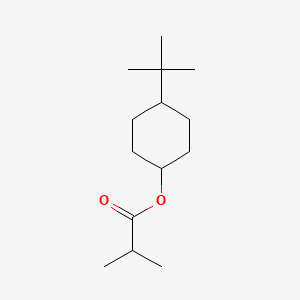
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-](/img/structure/B14730321.png)

